molecular formula C20H12N2O4S2 B3052213 Maleimide, N,N'-(dithiodi-p-phenylene)di- CAS No. 39557-39-6

Maleimide, N,N'-(dithiodi-p-phenylene)di-

Cat. No.: B3052213
CAS No.: 39557-39-6
M. Wt: 408.5 g/mol
InChI Key: MPLHZTWRCINWPX-UHFFFAOYSA-N
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Description

Maleimide, N,N'-(dithiodi-p-phenylene)di- (CAS name: 1,1'-(dithiodi-p-phenylene)bis-1H-pyrrole-2,5-dione) is a bismaleimide compound characterized by two maleimide groups connected via a dithiodi-p-phenylene linker. This linker contains a sulfur-sulfur (S–S) bond between two para-substituted phenyl rings, distinguishing it from other bismaleimides with oxygen, methylene, or alkyl bridges. The compound is primarily utilized in high-performance thermosetting resins, adhesives, and electronic materials due to its thermal stability and crosslinking reactivity .

Properties

IUPAC Name

1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]disulfanyl]phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4S2/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-28-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLHZTWRCINWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)SSC3=CC=C(C=C3)N4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960162
Record name 1,1'-[Disulfanediyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39557-39-6
Record name 1,1′-(Dithiodi-4,1-phenylene)bis[1H-pyrrole-2,5-dione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39557-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleimide, N,N'-(dithiodi-p-phenylene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039557396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Disulfanediyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimide, N,N’-(dithiodi-p-phenylene)di- typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide ring. The dithiodi-p-phenylene linkage is introduced through a series of coupling reactions. For example, the synthesis might involve the use of palladium or nickel catalysts in a Suzuki–Miyaura cross-coupling reaction with diboronic acid derivatives . The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or N,N’-dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of Maleimide, N,N’-(dithiodi-p-phenylene)di- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce the environmental impact .

Scientific Research Applications

Drug Delivery Systems

Maleimide compounds have been extensively studied for their role in drug delivery systems due to their ability to form stable covalent bonds with thiol groups found in proteins and peptides. A notable application involves modifying liposomes to enhance drug delivery efficiency:

  • Case Study : A study demonstrated that maleimide-modified liposomes (M-GGLG-liposomes) showed improved drug delivery efficiency compared to unmodified versions. The modification allowed for rapid internalization into cancer cells and enhanced antitumor effects in vivo without increasing cytotoxicity .

Polymer Chemistry

Maleimide derivatives are utilized in the synthesis of various polymers, particularly in creating thermosetting resins and adhesives. The reactivity of maleimides enables them to participate in radical polymerization processes:

  • Applications :
    • Thermal Stability : Maleimide-modified polymers exhibit enhanced thermal stability, making them suitable for high-temperature applications.
    • Adhesives : They are used in formulating adhesives that require strong bonding under extreme conditions.

Bioconjugation Techniques

The ability of maleimide to react with thiols makes it a valuable tool in bioconjugation techniques:

  • Applications :
    • Protein Labeling : Maleimides are used to label proteins for tracking and imaging studies.
    • Targeted Drug Delivery : The conjugation of drugs to targeting ligands via maleimide linkages allows for more precise therapeutic interventions.

Material Science

In material science, maleimide compounds contribute to the development of advanced materials with specific properties:

  • Applications :
    • Smart Materials : Maleimides can be incorporated into smart materials that respond to environmental stimuli.
    • Coatings and Films : They are used in coatings that require durability and resistance to chemicals.

Comparative Data Table

Application AreaSpecific Use CaseBenefits
Drug DeliveryMaleimide-modified liposomesEnhanced drug delivery efficiency
Polymer ChemistryThermosetting resinsImproved thermal stability
Bioconjugation TechniquesProtein labelingPrecise tracking and imaging
Material ScienceSmart materialsResponsive to environmental changes

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Linker Variations

Bismaleimides are classified based on their bridging groups. Below is a comparative analysis of key analogs:

Compound Structure Key Features
N,N'-(Dithiodi-p-phenylene)bismaleimide Two maleimide groups linked via para-phenylene with an S–S bond High flexibility due to S–S bond; moderate thermal stability; reworkable crosslinking
N,N'-4,4'-Diphenylmethane-bismaleimide (DBMI) Maleimide groups linked via methylene (–CH2–) between phenyl rings Rigid structure; excellent thermal resistance (Tg > 250°C)
N,N'-Hexamethylene-bismaleimide (HBMI) Maleimide groups linked via a flexible –(CH2)6– chain High chain mobility; lower thermal stability (Tg ~ 150°C)
N,N'-(4-Methyl-m-phenylene)bismaleimide Maleimide groups linked via methyl-substituted meta-phenylene Steric hindrance from methyl group; reduced reactivity
1,4-Bis(maleimido)butane Tetramethylene (–(CH2)4–) spacer Soluble in polar solvents; used in biomedical crosslinking

Thermal and Mechanical Properties

  • N,N'-(Dithiodi-p-phenylene)bismaleimide : Exhibits a balance between flexibility and thermal stability. The S–S bond lowers rigidity compared to DBMI but enhances reworkability via reversible disulfide bonds. Thermal decomposition begins at ~300°C .
  • DBMI : Superior thermal stability (5% weight loss at 400°C) due to aromatic rigidity but suffers from brittleness .
  • HBMI : Degrades at 200–250°C; flexible chains improve impact resistance but limit high-temperature applications .

Toxicity and Handling

  • N,N'-(Dithiodi-p-phenylene)bismaleimide: Limited toxicity data available. Structural analogs like toluene-2,4-bismaleimide show moderate oral toxicity (LD50 = 2400 mg/kg in rats) .
  • HBMI and DBMI : Generally low acute toxicity but require handling in ventilated environments due to dust irritancy .

Biological Activity

Maleimide derivatives, including N,N'-(dithiodi-p-phenylene)di-, have garnered significant attention due to their diverse biological activities. This article delves into the various aspects of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N,N'-(dithiodi-p-phenylene)di- is a maleimide compound characterized by its unique structure that includes two maleimide groups connected by a dithiodiphenylene moiety. The chemical formula for this compound is C20H12N2O4S2C_{20}H_{12}N_2O_4S_2 . The presence of sulfur atoms in the structure is crucial for its reactivity and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of maleimide derivatives. For example, a study demonstrated that 3,4-diarylthiolated maleimides exhibited significant cytotoxic effects on human lung cancer cell lines (H520 and H1299). The compounds reduced cell viability to below 50% at concentrations around 10 μM .

Table 1: Cytotoxicity of Selected Maleimide Derivatives

CompoundCell LineIC50 (μM)
4cH52010.1
4aH52010.4
4hH52010.2
4cH129910.5
4aH12999.98
4hH129911.1

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapeutics.

2. Antibacterial and Antifungal Properties

Maleimide derivatives have also been reported to exhibit antibacterial and antifungal activities. A review indicated that various maleimide compounds demonstrated efficacy against a range of bacterial strains and fungi, supporting their potential use as antimicrobial agents .

Table 2: Biological Activities of Maleimide Derivatives

Activity TypeExample CompoundsObserved Effects
AntibacterialN-Phenylmaleimide derivativesInhibition of bacterial growth
AntifungalVarious maleimidesReduction in fungal viability
AntiviralSelected derivativesInhibition of viral replication

3. Analgesic and Anti-inflammatory Effects

Some maleimide derivatives have shown analgesic and anti-inflammatory properties in preclinical studies. These findings suggest a broader pharmacological profile that could be leveraged in pain management therapies .

Case Studies

A notable study explored the synthesis and biological evaluation of novel thiolated maleimides. The results indicated that these compounds not only served as effective anticancer agents but also displayed significant antibacterial activity .

Case Study Summary:

  • Objective: To synthesize and evaluate the biological activity of thiolated maleimides.
  • Methodology: Synthesis via copper-catalyzed reactions followed by cytotoxicity assays.
  • Findings: Several synthesized compounds showed potent activity against cancer cell lines and bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maleimide, N,N'-(dithiodi-p-phenylene)di-
Reactant of Route 2
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Maleimide, N,N'-(dithiodi-p-phenylene)di-

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